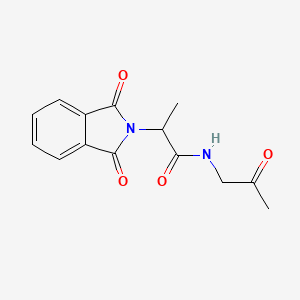![molecular formula C15H19N5O2S B10862840 1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE involves several steps, starting with the preparation of the imidazole core. The synthetic route typically includes the following steps:
Formation of the Imidazole Core: This can be achieved through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of Substituents: The ethyl groups and the 2-hydroxyphenylmethyleneamino group are introduced through various substitution reactions. These reactions often require specific reagents and conditions to ensure the correct placement of the substituents.
Industrial Production: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, inhibiting or activating their functions.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms, thereby exhibiting its antibacterial or antifungal effects.
Comparison with Similar Compounds
1,3-DIETHYL-4-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-5-THIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-2(1H)-ONE can be compared with other imidazole derivatives:
Similar Compounds: Examples include clemizole, etonitazene, enviroxime, astemizole, omeprazole, and pantoprazole.
Uniqueness: This compound is unique due to its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H19N5O2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4,6-diethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one |
InChI |
InChI=1S/C15H19N5O2S/c1-3-18-12-13(19(4-2)15(18)22)20(14(23)17-12)16-9-10-7-5-6-8-11(10)21/h5-9,12-13,21H,3-4H2,1-2H3,(H,17,23)/b16-9+ |
InChI Key |
CKEXLACBIZMRAZ-CXUHLZMHSA-N |
Isomeric SMILES |
CCN1C2C(N(C1=O)CC)N(C(=S)N2)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)N(C(=S)N2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B10862775.png)
![2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10862779.png)
![11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10862783.png)
![2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10862795.png)
cyanamide](/img/structure/B10862803.png)
![4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10862807.png)


![5-(4-Tert-butylphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10862830.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)

![2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862849.png)
